

Biological function of amygdalin as a plant defense compound

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amygdaloside

Cat. No.: B3030826

[Get Quote](#)

An In-Depth Technical Guide to the Biological Function of Amygdalin as a Plant Defense Compound

Abstract

Amygdalin is a cyanogenic glycoside predominantly found in the seeds of plants from the Rosaceae family, such as apricots, bitter almonds, and plums. It serves as a potent chemical defense compound against herbivores. This technical guide elucidates the multifaceted biological function of amygdalin, detailing its mechanism of action, biosynthesis, and the ecological interplay with herbivores. It provides quantitative data on its distribution, detailed experimental protocols for its study, and visual representations of the key molecular and experimental pathways, intended for an audience of researchers, scientists, and drug development professionals.

Introduction to Cyanogenic Glycosides and Amygdalin

Cyanogenic glycosides (CNGs) are a class of nitrogen-containing secondary metabolites that function as phytoanticipins—defensive compounds stored in an inactive form within the plant. [1][2] Amygdalin is a prominent CNG found in over 1200 plant species, particularly in the kernels of fruits like apricots, peaches, cherries, and bitter almonds.[3][4] Its primary role is to protect the plant, especially the reproductively vital seeds, from predation by insects and other herbivores.[5][6] The defensive properties of amygdalin are not inherent to the molecule itself

but are activated upon tissue damage, which initiates a rapid enzymatic process releasing toxic compounds.[\[7\]](#)[\[8\]](#)

Mechanism of Action: The "Cyanide Bomb"

The defense mechanism involving amygdalin is often referred to as the "cyanide bomb". In intact plant tissue, amygdalin and the hydrolytic enzymes responsible for its breakdown are spatially segregated in different subcellular compartments or tissues.[\[3\]](#) For instance, in almond kernels, amygdalin is stored in the cotyledons, while the biosynthetic enzymes are located in the tegument (seed coat).[\[9\]](#) When an herbivore chews the plant tissue, this cellular integrity is disrupted, allowing amygdalin to come into contact with the enzymes, initiating a two-step hydrolysis process.[\[8\]](#)[\[10\]](#)

- Step 1: Hydrolysis to Prunasin: The enzyme amygdalin hydrolase (a β -glucosidase) cleaves one glucose molecule from amygdalin to produce prunasin and a glucose molecule.[\[11\]](#)[\[12\]](#)
- Step 2: Hydrolysis to Mandelonitrile: Prunasin is then acted upon by another β -glucosidase, prunasin hydrolase, which removes the second glucose molecule, yielding mandelonitrile.[\[11\]](#)[\[12\]](#)
- Step 3: Release of Cyanide: Mandelonitrile is unstable and is rapidly decomposed by the enzyme mandelonitrile lyase into benzaldehyde and highly toxic hydrogen cyanide (HCN).[\[8\]](#)[\[11\]](#)

HCN is a potent inhibitor of cellular respiration, while benzaldehyde provides a bitter taste that acts as a feeding deterrent.[\[2\]](#)[\[3\]](#) This dual-action defense is effective against a wide range of generalist herbivores.[\[13\]](#)

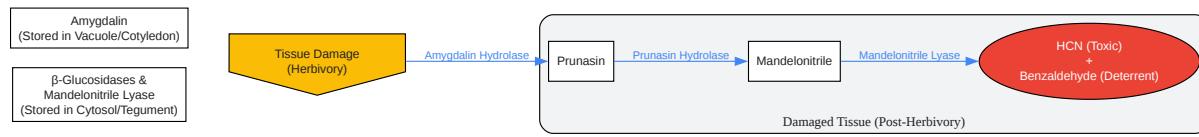


Figure 1: The 'Cyanide Bomb' Activation Pathway

[Click to download full resolution via product page](#)

Figure 1: The 'Cyanide Bomb' Activation Pathway

Biosynthesis of Amygdalin

Amygdalin is synthesized from the aromatic amino acid L-phenylalanine through a multi-step metabolic pathway involving enzymes from the cytochrome P450 (CYP) and UDP-glucosyltransferase (UGT) families.[\[9\]](#)[\[14\]](#)[\[15\]](#)

The key steps are:

- Phenylalanine to Mandelonitrile: L-phenylalanine is converted to mandelonitrile by two sequential cytochrome P450 enzymes, identified in bitter almonds as PdCYP79D16 and PdCYP71AN24.[\[9\]](#)
- Mandelonitrile to Prunasin: The α -hydroxyl group of mandelonitrile is then glycosylated with a glucose molecule by a UDP-glucosyltransferase (UGT), forming the monoglucoside prunasin.[\[14\]](#)[\[15\]](#)
- Prunasin to Amygdalin: A second glucose molecule is added to the 6'-hydroxyl group of the first glucose moiety of prunasin, a reaction catalyzed by specific UGTs (e.g., PdUGT94AF1 and PdUGT94AF2 in almond), to form the final diglucoside, amygdalin.[\[9\]](#)[\[14\]](#)

The expression of the initial CYP genes is a critical control point; in non-bitter (sweet) almond varieties, these genes show little to no expression, leading to a lack of amygdalin accumulation.[\[9\]](#)

Figure 2: Amygdalin Biosynthesis Pathway

[Click to download full resolution via product page](#)

Figure 2: Amygdalin Biosynthesis Pathway

Quantitative Data on Amygdalin Distribution and Toxicity

The concentration of amygdalin varies significantly between species, cultivars, and even different tissues within the same plant.^{[3][16]} Its toxicity is directly related to the amount of HCN that can be released upon hydrolysis.

Table 1: Amygdalin and Cyanide Potential in Various Plant Tissues

Plant Source	Tissue	Amygdalin Concentration (g/kg or mg/kg)	Cyanide Potential (mg HCN/kg)	Reference(s)
Bitter Almond <i>(Prunus dulcis)</i>	Kernel	33 - 54 g/kg	-	[3]
Semibitter Almond (Prunus dulcis)	Kernel	~1 g/kg	-	[3]
Sweet Almond (Prunus dulcis)	Kernel	0.063 g/kg (avg)	-	[3]
Apricot (Prunus armeniaca)	Kernel	14 g/kg	785	[3][5]
Peach (Prunus persica)	Kernel	6.8 g/kg	710	[3][5]
Plum (Prunus domestica)	Kernel	4 - 17.5 g/kg	696	[3][5]
Apple (Malus domestica)	Seed	3 g/kg	690	[3][5]
Red Cherry (Prunus cerasus)	Kernel	3.9 g/kg	-	[3]

| Black Cherry (Prunus serotina) | Kernel | 2.7 g/kg | - | [3] |

Table 2: Toxicity Data for Amygdalin

Organism	Administration	Dose	Effect	Reference(s)
Rat (Fischer 344)	Intraperitoneal	250 mg/kg/day for 5 days	30.8% mortality	[17]
Rat (Fischer 344)	Intraperitoneal	500 mg/kg/day for 5 days	44.1% mortality	[17]
Rat (Fischer 344)	Intraperitoneal	750 mg/kg/day for 5 days	56.8% mortality	[17]
Adult Animals	-	Up to 10 g/kg	Reported as non-toxic	[18]
Human Child	Oral (kernels)	7-10 bitter almond kernels	Estimated lethal dose	[18]

| Human Adult | Oral (kernels) | 50-70 bitter almond kernels | Estimated lethal dose | [18] |

Herbivory-Induced Signaling and Regulation

The production of plant defense compounds, including cyanogenic glycosides, is often regulated by complex signaling networks initiated by herbivore attack. The jasmonate signaling pathway is a crucial component of this response.[19]

- Signal Perception: Mechanical damage and chemical cues from herbivore saliva trigger a rapid signaling cascade.
- Jasmonate Synthesis: This leads to the synthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).[19]
- Derepression of Transcription: JA-Ile binds to the F-box protein COI1, part of an SCF E3 ubiquitin ligase complex (SCFCOI1). This complex targets JAZ (Jasmonate-ZIM domain) repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome. [19]
- Gene Activation: The degradation of JAZ proteins releases transcription factors (e.g., MYC2), which can then activate the expression of defense-related genes, including those in the amygdalin biosynthesis pathway.[19]

While direct links between the JA pathway and the structural genes of amygdalin synthesis are an area of ongoing research, this pathway represents the central signaling mechanism for induced chemical defenses in plants.[19][20]

Figure 3: Jasmonate Signaling for Defense Gene Activation

Experimental Protocols

Protocol for Extraction and Quantification of Amygdalin

This protocol outlines a common method for extracting amygdalin from plant material and quantifying it using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the concentration of amygdalin in plant tissue (e.g., almond kernels).

Methodology:

- **Sample Preparation:**
 - Grind 50 mg of dried plant material (e.g., kernels) into a fine powder using a mortar and pestle.[21]
 - Pass the powder through a No. 20 sieve to ensure uniform particle size.[21]
- **Extraction:**
 - Transfer the powdered sample to a microcentrifuge tube.
 - Add 1 mL of methanol. To prevent enzymatic degradation and improve efficiency, some protocols use water containing 0.1% citric acid and perform reflux extraction at 60°C for 2.5 hours.[22][23]
 - Shake the mixture overnight (15-24 hours) at room temperature.[21]
 - Centrifuge the mixture at 4000 x g for 15 minutes.[21]
 - Collect the supernatant.
- **Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):**

- Evaporate the supernatant to dryness under a gentle stream of nitrogen.[21]
- Reconstitute the residue in 1 mL of 0.1% acetic acid in water.[21]
- Condition a C18 SPE cartridge with methanol followed by water.
- Load the reconstituted sample onto the cartridge.
- Wash with water to remove polar impurities.
- Elute amygdalin with a methanol-water solution.

- HPLC Quantification:
 - System: A standard HPLC system with a UV or photodiode array (PDA) detector.
 - Column: C18 reverse-phase column (e.g., 2.1 × 150 mm, 2.7 µm).[21]
 - Mobile Phase: A gradient of methanol-water or acetonitrile-water (e.g., 15:85 v/v).[21][22]
A common gradient is 0.1% acetic acid in water (A) and 0.1% acetic acid in acetonitrile (B).[21]
 - Flow Rate: 0.25 mL/min.[21]
 - Injection Volume: 10 µL.[21]
 - Detection: UV detection at ~214 nm.[24]
 - Quantification: Create an external calibration curve using a certified amygdalin standard.
Calculate the concentration in the sample by comparing its peak area to the standard curve.[25]

Protocol for Herbivore Toxicity Bioassay

Objective: To assess the antifeedant or toxic effects of amygdalin on a model generalist insect herbivore (e.g., *Spodoptera littoralis*).

Methodology:

- Diet Preparation:
 - Prepare a standard artificial diet for the chosen insect species.
 - Create a stock solution of amygdalin in a suitable solvent (e.g., water or 5% ethanol).
 - Incorporate the amygdalin stock solution into the diet while it is cooling to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1.0, 2.5 mg/g of diet). The control diet should contain the solvent only.
 - Dispense a fixed amount of the diet into individual rearing containers (e.g., 24-well plates).
- Experimental Setup:
 - Use newly molted larvae of a consistent instar (e.g., third instar).
 - Starve the larvae for 2-4 hours before the experiment.
 - Weigh each larva individually and place one larva into each rearing container.
 - Use a minimum of 20-30 replicates per treatment concentration.
 - Maintain the experiment under controlled environmental conditions (temperature, humidity, photoperiod).
- Data Collection:
 - After a set period (e.g., 7-10 days), record the following metrics:
 - Larval survival (%).
 - Final larval weight (mg).
 - Calculate relative growth rate (RGR).
 - (Optional) Measure the amount of diet consumed to assess feeding deterrence.
- Statistical Analysis:

- Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences in survival and growth between the control and amygdalin-treated groups.
- Calculate the LC50 (lethal concentration for 50% of the population) or EC50 (effective concentration to reduce growth by 50%) using probit analysis.

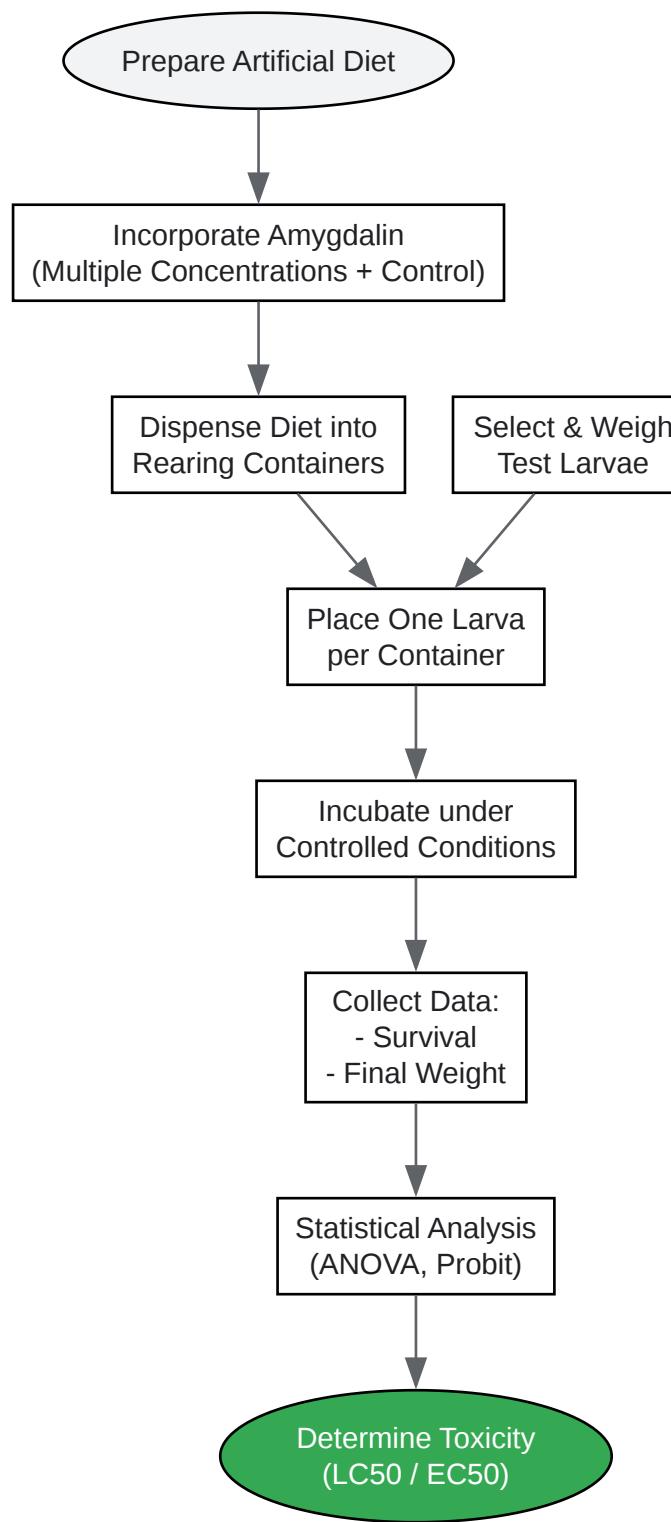


Figure 4: General Workflow for an Herbivore Bioassay

[Click to download full resolution via product page](#)

Figure 4: General Workflow for an Herbivore Bioassay

Conclusion

Amygdalin exemplifies a highly evolved and efficient chemical defense strategy in plants. Its function relies on the spatial separation of the precursor glycoside from its activating enzymes, a system that unleashes a potent "cyanide bomb" upon tissue disruption by herbivores. The biosynthesis from phenylalanine and regulation via stress-responsive signaling pathways like the jasmonate cascade highlight its integration into the plant's overall defense network. Understanding the quantitative distribution, mechanism, and methodologies for studying amygdalin is crucial for research in plant-herbivore interactions, chemical ecology, and for professionals exploring the toxicological and pharmacological properties of plant secondary metabolites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. entomoljournal.com [entomoljournal.com]
- 3. Amygdalin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Amygdalin: Toxicity, Anticancer Activity and Analytical Procedures for Its Determination in Plant Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyanogenic glucosides and plant-insect interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyanogenesis, a Plant Defence Strategy against Herbivores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. opis-cdn.tinkoffjournal.ru [opis-cdn.tinkoffjournal.ru]
- 11. The enzymic hydrolysis of amygdalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The enzymic hydrolysis of amygdalin. | Semantic Scholar [semanticscholar.org]

- 13. ovid.com [ovid.com]
- 14. researchgate.net [researchgate.net]
- 15. Amygdalin: Toxicity, Anticancer Activity and Analytical Procedures for Its Determination in Plant Seeds [mdpi.com]
- 16. Frontiers | Variation in Amygdalin Content in Kernels of Six Almond Species (*Prunus* spp. L.) Distributed in China [frontiersin.org]
- 17. Studies of amygdalin (laetrile) toxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ecommons.luc.edu [ecommons.luc.edu]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 22. Isolation and quantitation of amygdalin in Apricot-kernel and *Prunus Tomentosa* Thunb. by HPLC with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. escholarship.org [escholarship.org]
- 25. Solid-to-liquid extraction and HPLC/UV determination of amygdalin of seeds of apple (*Malus pumila* Mill): Comparison between traditional-solvent and microwave methodologies [redalyc.org]
- To cite this document: BenchChem. [Biological function of amygdalin as a plant defense compound]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3030826#biological-function-of-amygdalin-as-a-plant-defense-compound\]](https://www.benchchem.com/product/b3030826#biological-function-of-amygdalin-as-a-plant-defense-compound)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com